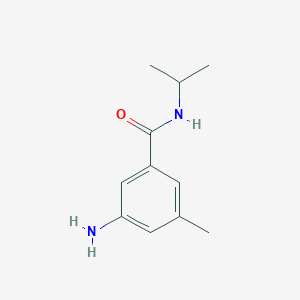

3-amino-5-methyl-N-(propan-2-yl)benzamide

Description

3-Amino-5-methyl-N-(propan-2-yl)benzamide is a benzamide derivative characterized by an amino group at the 3-position, a methyl group at the 5-position of the benzene ring, and an isopropylamide substituent. For instance, describes the synthesis of 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using isatoic anhydride and amines, suggesting a plausible route for the target compound via similar methodologies .

Properties

IUPAC Name |

3-amino-5-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-8(3)5-10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAWCBGXKWYDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-N-(propan-2-yl)benzamide typically involves the following steps:

Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The resulting 3-amino-5-methylbenzoic acid is then reacted with isopropylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-nitro-5-methyl-N-(propan-2-yl)benzamide.

Reduction: Formation of various reduced derivatives, depending on the specific conditions.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-amino-5-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-amino-5-methyl-N-(propan-2-yl)benzamide and related compounds from the evidence:

Key Observations :

- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its utility in metal-catalyzed reactions, a feature absent in the target compound .

- Biological Activity: Substituents like CF₃ () and benzodioxol () significantly influence antimicrobial and pharmacokinetic properties. The amino group in the target compound may similarly modulate interactions with biological targets, though specific data are lacking.

- Synthetic Yield : highlights a 90% yield for a diamide derivative, suggesting efficient methodologies for benzamide synthesis that could be adapted for the target compound .

Pharmacological Potential

- Antimicrobial Activity: Compounds with halogen (e.g., Cl) and electron-withdrawing groups (e.g., CF₃) exhibit enhanced activity against resistant strains like MRSA . The target compound’s methyl and amino groups may offer alternative mechanisms, though further testing is required.

- Anti-inflammatory/Spasmolytic Effects: notes derivatives with 3,4-dimethoxyphenyl groups as spasmolytic candidates, indicating that aromatic substituents critically influence activity .

Physicochemical Properties

- Solubility and Bioavailability: The isopropylamide group in the target compound may improve lipid solubility compared to hydroxylated analogues (e.g., ).

Biological Activity

3-Amino-5-methyl-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C_{12}H_{17}N_{2}O. Its structure features an amine group, a methyl group, and an isopropyl substituent on the benzamide backbone, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and alkyl substituents enhance its binding affinity to target proteins involved in various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes linked to inflammation and cancer progression.

- Cell Cycle Modulation : It has shown potential in affecting cell cycle dynamics, particularly in cancer cells with aberrant mitotic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10 | Modulation of cell cycle dynamics |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Enterococcus faecalis | 4 µg/mL |

Case Studies

- In vitro Studies : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.

- Animal Models : In vivo studies using murine models have demonstrated that administration of the compound can lead to reduced tumor size in xenograft models, highlighting its potential as a therapeutic agent in oncology.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has been assessed to determine its viability as a drug candidate. Key findings include:

- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.

- Metabolism : Preliminary studies suggest it is metabolized primarily in the liver, with several metabolites identified.

- Toxicity : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.